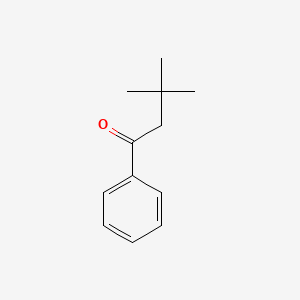

3,3-Dimethyl-1-phenylbutan-1-one

Description

The exact mass of the compound 3,3-Dimethyl-1-phenylbutan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3-Dimethyl-1-phenylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-1-phenylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-12(2,3)9-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGQNMUFPJIWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446364 | |

| Record name | 3,3-dimethyl-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31366-07-1 | |

| Record name | 3,3-dimethyl-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-1-phenylbutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3,3-Dimethyl-1-phenylbutan-1-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethyl-1-phenylbutan-1-one

Introduction

3,3-Dimethyl-1-phenylbutan-1-one, also known as 3,3-dimethylbutyrophenone, is an aromatic ketone. Its structure consists of a phenyl group attached to a carbonyl group, which is in turn bonded to a neopentyl group. This compound serves as a valuable intermediate in various organic syntheses. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, reactivity, and safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Nomenclature and Identification

-

IUPAC Name : 3,3-dimethyl-1-phenylbutan-1-one[1]

-

Molecular Weight : 176.25 g/mol [1]

-

Synonyms : 3,3-Dimethylbutyrophenone, t-butylacetophenone[1]

Physical and Chemical Properties

3,3-Dimethyl-1-phenylbutan-1-one is typically a liquid at room temperature. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 176.25 g/mol | [1] |

| Boiling Point | 247.3°C at 760 mmHg | [2] |

| Density | 0.942 g/cm³ | [2] |

| Refractive Index | 1.497 | [2] |

| Flash Point | 96°C | [2] |

| Vapor Pressure | 0.0259 mmHg at 25°C | [2] |

| Physical Form | Liquid |

Synthesis of 3,3-Dimethyl-1-phenylbutan-1-one

A common and effective method for the synthesis of 3,3-Dimethyl-1-phenylbutan-1-one is the Friedel-Crafts acylation of benzene with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring. Subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the final ketone product.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl gas evolved) is charged with anhydrous aluminum chloride and an inert solvent (e.g., dichloromethane or carbon disulfide).

-

Reagent Addition : The flask is cooled in an ice bath, and a solution of 3,3-dimethylbutanoyl chloride in the same inert solvent is added dropwise from the dropping funnel.

-

Benzene Addition : Benzene is then added dropwise to the stirred suspension at a controlled temperature.

-

Reaction : The reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of HCl gas ceases.

-

Workup : The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Extraction : The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification : The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3,3-Dimethyl-1-phenylbutan-1-one.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of 3,3-Dimethyl-1-phenylbutan-1-one.[1]

| Spectroscopy | Key Features |

| ¹H NMR | - Aromatic protons (phenyl group) in the range of 7.4-8.0 ppm. - Methylene protons (-CH₂-) adjacent to the carbonyl group as a singlet around 2.9-3.1 ppm. - tert-Butyl protons (-C(CH₃)₃) as a singlet around 1.1 ppm. |

| ¹³C NMR | - Carbonyl carbon (~199-201 ppm). - Aromatic carbons in the range of 128-137 ppm. - Methylene carbon (~50-52 ppm). - Quaternary carbon of the tert-butyl group (~31-33 ppm). - Methyl carbons of the tert-butyl group (~29-31 ppm). |

| IR Spectroscopy | - Strong C=O stretching vibration of the ketone at ~1680-1700 cm⁻¹. - C-H stretching of the aromatic ring at ~3000-3100 cm⁻¹. - C-H stretching of the aliphatic part at ~2850-3000 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 176. - Characteristic fragmentation pattern including a peak at m/z = 105 (benzoyl cation) and m/z = 57 (tert-butyl cation). |

Reactivity of 3,3-Dimethyl-1-phenylbutan-1-one

The reactivity of 3,3-Dimethyl-1-phenylbutan-1-one is primarily dictated by the ketone functional group.

Reduction of the Carbonyl Group

The ketone can be reduced to the corresponding secondary alcohol, 3,3-dimethyl-1-phenylbutan-1-ol, using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition to the Carbonyl Group

The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. For instance, Grignard reagents (R-MgX) can add to the carbonyl group to form tertiary alcohols after an acidic workup.[5][6]

Reactivity Diagram

Caption: Key reactions of 3,3-Dimethyl-1-phenylbutan-1-one.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,3-Dimethyl-1-phenylbutan-1-one is associated with the following hazards:[1]

-

Hazard Statements :

-

GHS Pictogram : GHS07 (Exclamation mark)

-

Signal Word : Warning

Precautionary Measures

-

Handling : Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

-

Disposal : Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Applications

3,3-Dimethyl-1-phenylbutan-1-one is primarily used as an intermediate in organic synthesis. Its chemical structure makes it a useful building block for the synthesis of more complex molecules, potentially in the development of new pharmaceutical compounds and other specialty chemicals.

References

-

PubChem. 3,3-Dimethyl-1-phenylbutan-1-one. [Link]

-

PubChem. 3,3-Dimethyl-1-phenylbutan-2-one. [Link]

-

Cheméo. Chemical Properties of 1-Hexanone, 1-phenyl- (CAS 942-92-7). [Link]

-

LibreTexts Chemistry. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. [Link]

-

Pearson. Show how you would use the Friedel–Crafts acylation, Clemmensen r.... [Link]

-

Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

-

Grignard Reaction. [Link]

-

Chemical Synthesis Database. 3,3-dimethyl-1-phenyl-1-butanone. [Link]

-

ChemBK. 3,3-Dimethyl-1-phenylbutan-2-one. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Sciencemadness.org. t-butyl benzene by Friedel-Crafts: some questions.... [Link]

-

PubChem. trans-1-Phenyl-3,3-dimethyl-but-1-ene. [Link]

-

YouTube. [Chemistry] When 3,3-dimethyl-1-butene is treated with HBr alone, the major product is 2-bromo-2,3-d. [Link]

-

Pearson. Propose a mechanism to show how 3,3-dimethylbut-1-ene reacts with dilute aqueous H2SO4 to give 2,3-dimethylbutan-2-ol and a small amount of 2,3-dimethylbut-2-ene. [Link]

-

Vaia. Propose a mechanism to show how 3,3-dimethylbut-1-ene reacts with dilute aqueous H 2 SO 4 to give 2,3-dimethylbutan-2-ol and a small amount of 2,3-dimethylbut-2-ene. [Link]

-

Filo. Propose a mechanism to show how 3,3-dimethylbut-1-ene reacts with dilute. [Link]

-

Atmospheric Chemistry and Physics. Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric. [Link]

-

Reddit. Synthesis of 3,3-dimethylbut-1-ene. [Link]

-

Homework.Study.com. The stereochemistry of the products of reduction depends on the reagent used. With this in mind, how would you convert 3,3-dimethylbutan-2-one (CH3COC(CH3)3) to. [Link]

-

Wikipedia. 3,3-Dimethyl-1-butanol. [Link]

-

YouTube. Grignard Reaction: Synthesis of 1-Phenyl-1-Butanol. [Link]

-

ResearchGate. What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane?. [Link]

Sources

- 1. 3,3-Dimethyl-1-phenylbutan-1-one | C12H16O | CID 10866868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3-dimethyl-1-phenylbutan-1-one | 31366-07-1 [chemnet.com]

- 3. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. m.youtube.com [m.youtube.com]

3,3-Dimethyl-1-phenylbutan-1-one IUPAC name and synonyms

Structural Analysis, Synthetic Pathways, and Application as a Steric Probe

Chemical Identity & Nomenclature

3,3-Dimethyl-1-phenylbutan-1-one is a sterically hindered aromatic ketone characterized by a neopentyl group attached to a benzoyl moiety. Its structural rigidity and significant steric bulk make it a critical substrate in the development of asymmetric catalytic systems.

Core Identifiers

| Descriptor | Value |

| IUPAC Name | 3,3-Dimethyl-1-phenylbutan-1-one |

| Common Synonyms | Neopentyl phenyl ketone; tert-Butyl acetyl benzene; 1-Phenyl-3,3-dimethyl-1-butanone |

| CAS Registry Number | 31366-07-1 |

| Molecular Formula | C₁₂H₁₆O |

| SMILES | CC(C)(C)CC(=O)C1=CC=CC=1 |

| InChIKey | RAGQNMUFPJIWQE-UHFFFAOYSA-N |

Critical Distinction: Do not confuse this molecule with its isomer, 3,3-dimethyl-1-phenylbutan-2-one (CAS 6721-67-1), also known as benzyl tert-butyl ketone. The position of the carbonyl group significantly alters the electronic and steric environment, changing its reactivity profile in nucleophilic additions.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for handling and process design.

| Property | Metric | Context |

| Molecular Weight | 176.25 g/mol | Monoisotopic mass: 176.12 |

| Physical State | Liquid/Low-melting solid | Tends to supercool; crystallizes near RT. |

| Boiling Point | ~245–250 °C | At 760 mmHg (Predicted) |

| Density | 0.96 g/cm³ | At 25 °C |

| Solubility | Lipophilic | Soluble in CH₂Cl₂, Et₂O, Toluene; Insoluble in H₂O. |

| Steric Parameter | High | The tert-butyl group blocks nucleophilic attack at the |

Synthetic Routes & Mechanistic Causality

The synthesis of 3,3-dimethyl-1-phenylbutan-1-one is classically achieved via Friedel-Crafts Acylation . This route is preferred over Grignard addition (e.g., NeopentylMgBr + Benzonitrile) because the steric bulk of the neopentyl group often leads to slow kinetics and side reactions (reduction or enolization) in organometallic pathways.

Protocol: Friedel-Crafts Acylation

Reaction: Benzene + 3,3-Dimethylbutanoyl chloride

Reagents:

-

Benzene (Solvent/Reactant): Excess (10 equiv).

-

3,3-Dimethylbutanoyl chloride (Acylating agent): 1.0 equiv.

-

Aluminum Chloride (AlCl₃) (Lewis Acid): 1.1 equiv.

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and N₂ inlet.

-

Lewis Acid Activation: Charge the flask with anhydrous AlCl₃ and dry benzene. Cool to 0–5 °C in an ice bath.

-

Addition: Dropwise add 3,3-dimethylbutanoyl chloride over 30 minutes. Causality: Slow addition prevents localized overheating and polymerization of the acid chloride.

-

Acylium Formation: The AlCl₃ abstracts chloride, generating the resonance-stabilized acylium ion (

), the active electrophile. -

Reflux: Remove ice bath and heat to reflux (80 °C) for 2–3 hours. Evolution of HCl gas indicates reaction progress.

-

Quenching: Cool to RT. Pour the mixture over crushed ice/HCl. Why? This breaks the strong Aluminum-Alkoxide complex formed with the ketone product.

-

Isolation: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Mechanistic Pathway Visualization

The following diagram illustrates the electrophilic aromatic substitution mechanism, highlighting the generation of the acylium ion and the regeneration of aromaticity.

Figure 1: Friedel-Crafts acylation mechanism showing the generation of the electrophilic acylium species and subsequent aromatic substitution.

Application: The "Steric Lock" in Asymmetric Synthesis

In drug development, 3,3-dimethyl-1-phenylbutan-1-one serves as a benchmark substrate for testing the efficacy of enantioselective reduction catalysts (e.g., Corey-Bakshi-Shibata (CBS) reduction or Noyori Asymmetric Transfer Hydrogenation).

Why this molecule? The ketone possesses two faces: the Re face and the Si face.

-

Side A (Phenyl): Planar, aromatic, electron-rich.

-

Side B (Neopentyl): Bulky, aliphatic, electron-donating.

The massive steric difference between the planar phenyl ring and the voluminous tert-butyl group creates a high energy barrier for "wrong-way" catalyst binding. If a catalyst can successfully reduce this ketone with high Enantiomeric Excess (ee), it demonstrates excellent steric discrimination capabilities.

Experimental Workflow: Asymmetric Transfer Hydrogenation (ATH)

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] Hydrogen Source: Sodium Formate / Formic Acid (Azeotrope)

-

Mix: Substrate (1.0 eq) + Catalyst (0.5 mol%) in solvent (DCM or Water/Surfactant).

-

Reaction: Stir at 40 °C for 12 hours.

-

Chiral Recognition: The catalyst's chiral ligand interacts with the phenyl ring (via

stacking) and repels the tert-butyl group, forcing hydride delivery to a specific face. -

Result: Formation of (S)-1-phenyl-3,3-dimethylbutan-1-ol (typical major product with S,S-catalysts).

Figure 2: Asymmetric Transfer Hydrogenation workflow. The catalyst leverages the substrate's steric bulk to enforce enantioselectivity.

Analytical Characterization (Self-Validating Data)

To verify the identity of the synthesized material, researchers should look for these specific NMR signatures. The lack of coupling between the methylene and the tert-butyl group is a key diagnostic.

| Spectroscopy | Signal | Assignment | Interpretation |

| ¹H NMR (CDCl₃) | -C(CH₃)₃ | Strong singlet; integration confirms 3 methyl groups. | |

| -CH₂- | Singlet (no neighbors to couple with). Chemical shift indicates | ||

| Ar-H | Typical benzoyl aromatic pattern (2 ortho, 2 meta, 1 para). | ||

| ¹³C NMR | C=O | Characteristic ketone carbonyl downfield. | |

| -C(CH₃)₃ | Methyl carbons. | ||

| IR | 1680–1690 cm⁻¹ | C=O Stretch | Conjugated ketone (lower than 1715 due to phenyl conjugation). |

Safety & Handling

GHS Classification:

Handling Protocol:

-

Storage: Store in a cool, dry place. While chemically stable, it should be kept away from strong oxidizing agents.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10866868, 3,3-Dimethyl-1-phenylbutan-1-one. Retrieved from [Link]

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.[3][4] (Context: Mechanistic grounding for using hindered ketones as substrates).

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Journal of the American Chemical Society.[4] (Context: Establishment of steric differentiation in reduction).

Sources

3,3-Dimethyl-1-phenylbutan-1-one molecular weight and formula

Topic: 3,3-Dimethyl-1-phenylbutan-1-one Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Physicochemical Characterization, Synthetic Architecture, and Mechanistic Utility

Executive Summary

3,3-Dimethyl-1-phenylbutan-1-one (CAS: 31366-07-1), often referred to as neopentyl phenyl ketone , represents a critical structural motif in organic synthesis and physical organic chemistry. Unlike its lower homolog acetophenone or its isomer pivalophenone, this molecule features a methylene spacer separating the carbonyl group from a bulky tert-butyl moiety.

This unique architecture—combining a sterically demanding neopentyl group with an accessible

Molecular Identity & Physicochemical Properties[1][2][3][4][5]

Core Descriptors

| Parameter | Value |

| IUPAC Name | 3,3-Dimethyl-1-phenylbutan-1-one |

| Common Synonyms | Neopentyl phenyl ketone; |

| CAS Registry Number | 31366-07-1 |

| Molecular Formula | |

| Molecular Weight | 176.25 g/mol |

| SMILES | CC(C)(C)CC(=O)C1=CC=CC=1 |

Physicochemical Data

| Property | Metric | Context |

| Physical State | Liquid / Low-melting solid | Often supercools; typically handled as a viscous liquid at RT. |

| Boiling Point | ~245 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification. |

| LogP (Predicted) | 3.4 - 3.9 | Highly lipophilic; limited water solubility. |

| Density | ~0.96 g/mL | Slightly less dense than water. |

Synthetic Architecture: Friedel-Crafts Acylation

The most robust route to 3,3-dimethyl-1-phenylbutan-1-one is the Friedel-Crafts acylation of benzene using 3,3-dimethylbutanoyl chloride (tert-butylacetyl chloride). This method is preferred over Grignard additions (e.g., neopentylmagnesium bromide + benzonitrile) because neopentyl Grignard reagents are prone to rearrangement and slow coupling rates due to steric hindrance.

Reaction Scheme

The synthesis relies on the generation of an acylium ion intermediate, which performs an electrophilic aromatic substitution on the benzene ring.

Figure 1: Mechanistic flow of the Friedel-Crafts acylation pathway.

Detailed Experimental Protocol

Safety Note: Aluminum chloride (

Step 1: Catalyst Preparation

-

Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

-

Charge the flask with anhydrous

(1.1 equiv) and dry benzene (solvent/reactant excess). -

Cool the suspension to 0–5 °C using an ice bath.

Step 2: Acylation

-

Dilute 3,3-dimethylbutanoyl chloride (1.0 equiv) in a small volume of dry benzene.

-

Add the acid chloride solution dropwise to the

suspension over 30 minutes.-

Mechanistic Insight: Slow addition prevents a runaway exotherm and minimizes polymerization side products.

-

-

Allow the mixture to warm to room temperature and stir for 2–3 hours. Evolution of HCl gas indicates reaction progress.

-

Reflux gently for 1 hour to drive the reaction to completion.

Step 3: Quenching and Isolation (Critical Checkpoint)

-

Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl .

-

Why? This hydrolyzes the strong aluminum-alkoxide complex formed with the ketone product. Without acidic hydrolysis, yield is drastically reduced.

-

-

Extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Wash combined organics with saturated

(to remove acid traces), water, and brine. -

Dry over anhydrous

and concentrate under reduced pressure.

Step 4: Purification

-

Distillation: Purify the crude oil via vacuum distillation (approx. 110–115 °C at 10 mmHg).

-

Yield Expectation: 75–85%.

Spectroscopic Characterization

Validation of the structure requires confirming the presence of the phenyl ring, the unique methylene singlet, and the intense tert-butyl signal.

Nuclear Magnetic Resonance (NMR) Profile

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.90 – 7.95 | Multiplet | 2H | Ar-H (ortho) | Deshielded by carbonyl anisotropy. | |

| 7.40 – 7.60 | Multiplet | 3H | Ar-H (meta/para) | Typical aromatic range. | |

| 2.85 | Singlet | 2H | -C(=O)CH | Unique diagnostic peak. No coupling neighbors. | |

| 1.05 | Singlet | 9H | -C(CH | Intense tert-butyl signal. | |

| ~200.0 | Singlet | C | C =O | Ketone carbonyl carbon. | |

| ~48.0 | Triplet (DEPT) | CH | -C H | Alpha-carbon. | |

| ~31.0 | Quartet | CH | -C(C H | Methyl carbons. |

Structural Logic Diagram

Figure 2: Logic flow for structural elucidation via Proton NMR.

Applications in Research & Development

A. Mechanistic Probe for Steric Hindrance

3,3-Dimethyl-1-phenylbutan-1-one is a classic substrate for studying the "Neopentyl Effect."

-

Nucleophilic Attack: The bulky tert-butyl group adjacent to the

-methylene creates a "picket fence" effect. While not as hindered as pivalophenone (where the t-Bu is directly on the carbonyl), the neopentyl chain significantly retards the rate of nucleophilic attack (e.g., by -

Conformational Analysis: It is used to validate computational models of transition state energies in asymmetric reduction.

B. Photochemistry: Norrish Type II Reaction

This molecule is a textbook substrate for Norrish Type II photoelimination.

-

Excitation: UV irradiation excites the carbonyl to a triplet state (

). -

Abstraction: The excited carbonyl oxygen abstracts a

-hydrogen from one of the methyl groups of the tert-butyl moiety. -

Biradical Formation: This generates a 1,4-biradical intermediate.[1]

-

Fate: The biradical can undergo cleavage to form acetophenone and isobutylene (elimination) or cyclize to form cyclobutanols (Yang cyclization).

-

Significance: Because the

-hydrogens are on a freely rotating tert-butyl group, this molecule is used to study the kinetics of hydrogen abstraction without the conformational constraints of cyclic ketones.

-

C. Pharmaceutical Intermediate

The neopentyl phenyl ketone scaffold appears in the synthesis of:

-

Chiral Alcohols: Precursor for enantioselective reduction (e.g., using CBS catalysts) to yield 1-phenyl-3,3-dimethylbutan-1-ol, a chiral building block.

-

Fragrance Compounds: Derivatives of bulky ketones often possess unique olfactory profiles due to their volatility and lipophilicity.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10866868, 3,3-Dimethyl-1-phenylbutan-1-one. Retrieved from [Link]

- Wagner, P. J., & Kelso, P. A. (1969). Type II Photoprocesses of Phenyl Ketones. Procedures for Determining Meaningful Quantum Yields and Triplet Lifetimes. Journal of the American Chemical Society. (Classic reference for Norrish Type II kinetics in this class of ketones).

- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.

Sources

Application Note: Synthesis of 3,3-Dimethyl-1-phenylbutan-1-one via Friedel-Crafts Acylation

Abstract

This application note details the protocol for the synthesis of 3,3-dimethyl-1-phenylbutan-1-one (also known as neopentyl phenyl ketone) via Friedel-Crafts acylation. Unlike standard alkylations which suffer from carbocation rearrangements, this acylation protocol leverages the stability of the acylium ion to introduce a sterically demanding neopentyl group without skeletal isomerization. This guide addresses the specific stoichiometric requirements of aluminum chloride (

Introduction & Strategic Analysis

Target Molecule Profile

-

IUPAC Name: 3,3-Dimethyl-1-phenylbutan-1-one

-

Common Name: Neopentyl phenyl ketone

-

Molecular Formula:

-

Molecular Weight: 176.26 g/mol

-

Key Structural Feature: A bulky tert-butyl group at the

-position relative to the carbonyl.

Reaction Engineering: The "Why" Behind the Protocol

The synthesis utilizes 3,3-dimethylbutanoyl chloride (tert-butylacetyl chloride) and benzene .

-

Selectivity over Alkylation: Direct alkylation with neopentyl halides is futile due to rapid rearrangement of the primary neopentyl carbocation to the tertiary tert-amyl cation. Acylation avoids this because the intermediate acylium ion (

) is resonance-stabilized, preventing skeletal rearrangement of the neopentyl backbone. -

Stoichiometry of

: Unlike catalytic alkylation, acylation requires a stoichiometric excess (>1.0 equivalent) of Lewis acid. The resulting ketone product acts as a Lewis base, complexing strongly with -

Solvent Choice: Dichloromethane (DCM) is the preferred solvent. It solubilizes the acyl chloride and the final complex while remaining inert. Nitrobenzene is an alternative but is difficult to remove (high boiling point). Carbon disulfide is flammable and toxic.

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) pathway.[1][2] The bulky tert-butyl group does not participate directly in the mechanism but influences the kinetics via steric effects.

Figure 1: The resonance-stabilized acylium ion prevents rearrangement of the neopentyl chain.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Apparatus:

-

3-neck Round Bottom Flask (RBF)

-

Reflux Condenser with Calcium Chloride (

) drying tube (or -

Pressure-equalizing addition funnel

-

Gas trap (for HCl evolution)

-

Stoichiometric Table

| Reagent | MW ( g/mol ) | Equiv.[8] | Amount (Example Scale) | Role |

| 3,3-Dimethylbutanoyl chloride | 134.60 | 1.0 | 13.46 g (100 mmol) | Limiting Reagent |

| Benzene | 78.11 | 5.0 | 39.0 g (~45 mL) | Substrate & Co-solvent |

| Aluminum Chloride ( | 133.34 | 1.2 | 16.0 g (120 mmol) | Catalyst |

| Dichloromethane (DCM) | 84.93 | N/A | 100 mL | Solvent |

Step-by-Step Procedure

Phase 1: Catalyst Activation

-

Setup: Flame-dry the glassware and assemble under a nitrogen atmosphere. Connect the gas outlet to a scrubber (NaOH solution) to neutralize evolved HCl gas.

-

Suspension: Charge the RBF with 16.0 g of anhydrous

and 50 mL of anhydrous DCM. Cool the suspension to-

Expert Note:

is highly hygroscopic. Weigh quickly to minimize deactivation by atmospheric moisture.

-

Phase 2: Acylium Ion Generation

-

Addition: Mix 13.46 g of 3,3-dimethylbutanoyl chloride with 20 mL of DCM in the addition funnel.

-

Complexation: Dropwise add the acid chloride solution to the

suspension over 15 minutes, maintaining temperature-

Observation: The suspension may homogenize slightly or change color (yellow/orange) as the acylium complex forms.

-

Phase 3: Acylation

-

Substrate Addition: Mix the Benzene (45 mL) with 30 mL DCM. Add this mixture dropwise to the reaction flask over 30–45 minutes.

-

Kinetics: The reaction is exothermic. Evolution of HCl gas (bubbling) indicates initiation.

-

-

Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours.

-

Monitoring: If TLC or GC indicates incomplete conversion, reflux gently (

) for 1 hour. However, for activated substrates like benzene, RT is usually sufficient.

-

Phase 4: Workup (Hydrolysis)

-

Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice mixed with 20 mL conc. HCl.

-

Caution: This step is highly exothermic. The HCl aids in breaking the strong Aluminum-Ketone complex.

-

-

Separation: Transfer to a separatory funnel. Isolate the organic layer (DCM/Benzene).

-

Extraction: Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Washing: Wash combined organics with:

- (1 x 50 mL)

-

10% NaOH or

(2 x 50 mL) to remove residual acid. -

Brine (1 x 50 mL).

-

Drying: Dry over anhydrous

, filter, and concentrate via rotary evaporation.

Phase 5: Purification

-

Distillation: Purify the crude oil via vacuum distillation.

-

Expected Yield: 75–85%.

-

Characterization: Confirm structure via

-NMR (Look for singlet at ~1.0 ppm for t-butyl, singlet at ~2.8 ppm for methylene, and multiplet at 7.4-8.0 ppm for phenyl).

-

Workflow Visualization

Figure 2: Step-by-step operational workflow ensuring safety and yield optimization.

Critical Analysis & Troubleshooting

Why Not Use Pivaloyl Chloride?

Researchers often confuse pivalophenone (from pivaloyl chloride) with the target neopentyl phenyl ketone .

-

Pivaloyl Chloride (

): Forms a tertiary carbocation-like acylium ion. Can undergo decarbonylation ( -

3,3-Dimethylbutanoyl Chloride (

): The alpha-carbon is secondary (

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Old/Hydrated | Use fresh, anhydrous catalyst. It should be a free-flowing powder, not clumped. |

| Product Solidifies | Complex precipitation | The Ketone- |

| Incomplete Reaction | Catalyst Poisoning | Ensure >1.1 eq of |

| Emulsion during Workup | Aluminum salts | Use adequate HCl during quenching to fully dissolve aluminum salts before separation. |

References

-

LibreTexts Chemistry. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Syntheses. (Coll. Vol. 2, p. 8). Acetophenone (General Procedure for Acylation). Retrieved from [Link]

-

PubChem. (n.d.).[9] 3,3-Dimethylbutanoyl chloride.[9] Retrieved from [Link]

-

Clark, J. (2020). The Mechanism of the Friedel-Crafts Acylation. ChemGuide. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. reaction mechanism for making t-butyl benzene compound, explain and descr.. [askfilo.com]

- 3. quora.com [quora.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. DSpace [open.bu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3,3-Dimethylbutanoyl chloride | C6H11ClO | CID 81514 - PubChem [pubchem.ncbi.nlm.nih.gov]

Applications of 3,3-Dimethyl-1-phenylbutan-1-one in Organic Chemistry: A Detailed Guide for Researchers

Introduction: Unveiling the Synthetic Potential of a Sterically Hindered Ketone

3,3-Dimethyl-1-phenylbutan-1-one, also known as neopentyl phenyl ketone or tert-butylacetophenone, is an aromatic ketone characterized by a bulky tert-butyl group adjacent to the carbonyl moiety. This steric hindrance significantly influences its reactivity, making it a fascinating substrate for a variety of organic transformations. While its applications may not be as widespread as less hindered ketones, its unique structural feature allows for selective reactions and provides a valuable tool for synthetic chemists in academia and industry. This guide provides an in-depth exploration of the key applications of 3,3-dimethyl-1-phenylbutan-1-one in organic chemistry, complete with detailed protocols and mechanistic insights.

The synthesis of 3,3-dimethyl-1-phenylbutan-1-one is most commonly achieved through the Friedel-Crafts acylation of benzene with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride[1][2][3][4]. This electrophilic aromatic substitution reaction provides a straightforward and efficient route to this sterically encumbered ketone.

I. Photochemical Transformations: The Norrish Type I and Type II Reactions

The photochemistry of ketones is a rich field of study, and 3,3-dimethyl-1-phenylbutan-1-one serves as an interesting substrate for exploring Norrish Type I and Type II reactions[3][5]. These photochemical processes involve the excitation of the carbonyl group followed by distinct cleavage pathways.

A. Norrish Type I Cleavage: Formation of Radical Intermediates

Upon absorption of UV light, 3,3-dimethyl-1-phenylbutan-1-one can undergo a Norrish Type I reaction, which involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent neopentyl group[3][6]. This α-cleavage results in the formation of a benzoyl radical and a neopentyl radical. The stability of the generated radicals plays a crucial role in the subsequent reaction pathways.

The resulting radicals can then undergo several transformations, including:

-

Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide to form a phenyl radical.

-

Radical Recombination: The various radical species in solution can recombine to form different products.

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from the solvent or other molecules.

Figure 2: Asymmetric reduction of 3,3-Dimethyl-1-phenylbutan-1-one.

Protocol: Asymmetric Reduction of 3,3-Dimethyl-1-phenylbutan-1-one via CBS Reduction

Disclaimer: This protocol is a general guideline based on established procedures for the CBS reduction of aromatic ketones. Optimization of reaction conditions may be necessary to achieve optimal yield and enantioselectivity.

Materials:

-

3,3-Dimethyl-1-phenylbutan-1-one

-

(R)- or (S)-CBS catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine)

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add the (R)- or (S)-CBS catalyst (5-10 mol%).

-

Solvent Addition: Add anhydrous THF to the flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Borane Addition: Slowly add the BH₃·THF solution (1.0-1.2 equivalents) to the catalyst solution via the dropping funnel while maintaining the temperature at 0 °C. Stir the mixture for 15-30 minutes.

-

Substrate Addition: In a separate flask, dissolve 3,3-dimethyl-1-phenylbutan-1-one (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane.

-

Work-up:

-

Allow the mixture to warm to room temperature.

-

Add 1 M HCl and stir for 30 minutes.

-

Separate the organic layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the chiral alcohol.

-

Characterization: Determine the yield and enantiomeric excess (ee) of the product using chiral HPLC or NMR with a chiral shift reagent.

Expected Outcome:

This procedure is expected to yield the corresponding chiral 1-phenyl-3,3-dimethylbutan-1-ol with high enantioselectivity. The steric bulk of the neopentyl group can influence the facial selectivity of the hydride attack, potentially leading to excellent stereocontrol.

| Parameter | Condition |

| Catalyst Loading | 5-10 mol% |

| Hydride Source | BH₃·THF or BH₃·SMe₂ |

| Temperature | 0 °C to room temperature |

| Expected Yield | 80-95% |

| Expected ee | >90% |

III. Carbon-Carbon Bond Forming Reactions: Overcoming Steric Hindrance

The steric bulk of the neopentyl group presents a significant challenge for nucleophilic addition to the carbonyl carbon. However, under appropriate conditions, 3,3-dimethyl-1-phenylbutan-1-one can participate in carbon-carbon bond-forming reactions.

A. The Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[7][8] Due to the steric hindrance around the carbonyl group of 3,3-dimethyl-1-phenylbutan-1-one, the reaction with less reactive, stabilized ylides may be sluggish or may not proceed at all. The use of more reactive, non-stabilized ylides is generally required.

Figure 3: Wittig reaction of 3,3-Dimethyl-1-phenylbutan-1-one.

Protocol: Wittig Olefination of 3,3-Dimethyl-1-phenylbutan-1-one (General Procedure)

Materials:

-

3,3-Dimethyl-1-phenylbutan-1-one

-

Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent. Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C) and add the strong base dropwise. Stir the mixture until the ylide is formed (often indicated by a color change).

-

Ketone Addition: Dissolve 3,3-dimethyl-1-phenylbutan-1-one in the anhydrous solvent and add it dropwise to the ylide solution at the same temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the resulting alkene by column chromatography.

B. The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.[9][10][11][12][13] The organozinc reagent formed in situ is less reactive than Grignard or organolithium reagents, which can be advantageous when dealing with sterically hindered ketones like 3,3-dimethyl-1-phenylbutan-1-one.

Protocol: Reformatsky Reaction with 3,3-Dimethyl-1-phenylbutan-1-one (General Procedure)

Materials:

-

3,3-Dimethyl-1-phenylbutan-1-one

-

α-Bromo ester (e.g., ethyl bromoacetate)

-

Activated zinc dust

-

Anhydrous solvent (e.g., THF, benzene, or a mixture)

-

Iodine (catalytic amount, for activation)

Procedure:

-

Zinc Activation: In a flame-dried flask under an inert atmosphere, add the zinc dust and a crystal of iodine. Gently heat the flask to activate the zinc.

-

Reaction Setup: Add the anhydrous solvent to the activated zinc.

-

Reagent Addition: In a separate flask, prepare a solution of 3,3-dimethyl-1-phenylbutan-1-one and the α-bromo ester in the anhydrous solvent.

-

Reaction Initiation: Add a small portion of the ketone/ester solution to the zinc suspension. The reaction may require gentle heating to initiate.

-

Reaction: Once initiated, add the remaining solution dropwise and maintain the reaction at a suitable temperature (e.g., reflux) until completion (monitor by TLC).

-

Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, perform an aqueous work-up, and purify the resulting β-hydroxy ester by column chromatography.

IV. Application in Medicinal Chemistry: A Building Block for Bioactive Molecules

The structural motif of 3,3-dimethyl-1-phenylbutan-1-one and its derivatives can be found in molecules of medicinal interest. One notable example is its potential as a precursor or an impurity in the synthesis of bupropion, an antidepressant and smoking cessation aid.[6][8][14] Bupropion is 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one, and its synthesis often involves α-halogenation of a propiophenone derivative followed by amination. While not a direct precursor, the synthesis of bupropion analogues and the study of its impurities can involve ketones with similar structural features to 3,3-dimethyl-1-phenylbutan-1-one.

The chiral alcohol derived from the asymmetric reduction of 3,3-dimethyl-1-phenylbutan-1-one can also serve as a valuable chiral building block for the synthesis of more complex and biologically active molecules.

Conclusion

3,3-Dimethyl-1-phenylbutan-1-one, despite its steric hindrance, is a versatile substrate in organic synthesis. Its well-defined photochemical behavior, its utility as a prochiral ketone for asymmetric reduction, and its potential in carbon-carbon bond-forming reactions make it a valuable tool for synthetic chemists. The protocols and insights provided in this guide are intended to facilitate the exploration and application of this unique ketone in research and development, particularly in the fields of photochemistry, asymmetric synthesis, and medicinal chemistry.

References

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Norrish reaction - Wikipedia [en.wikipedia.org]

- 4. DSpace [open.bu.edu]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

using 3,3-Dimethyl-1-phenylbutan-1-one as a building block for complex molecules

Application Note: 3,3-Dimethyl-1-phenylbutan-1-one as a Sterically-Defined Scaffold in Asymmetric Synthesis

Abstract

This technical guide details the utility of 3,3-Dimethyl-1-phenylbutan-1-one (CAS 31366-07-1) as a high-value building block for constructing complex pharmaceutical intermediates. Distinguished by its neopentyl-tethered carbonyl motif, this molecule offers a unique balance of enolizability (due to the

Structural Analysis & Strategic Value

The structure of 3,3-Dimethyl-1-phenylbutan-1-one (Ph-CO-CH

-

The "Neopentyl Effect": The tert-butyl group is separated from the carbonyl by a methylene spacer. This creates a "steric wall" that directs incoming nucleophiles to specific trajectories without completely deactivating the carbonyl, a common issue with direct pivalophenones.

-

Metabolic Stability: The steric bulk of the tert-butyl group protects the adjacent methylene positions from rapid cytochrome P450 oxidation, extending the half-life of drugs incorporating this moiety.

-

Enolization Potential: Unlike pivalophenone (which lacks

-protons on the alkyl side), this molecule possesses two

Application Module A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of the ketone to yield (S)-1-phenyl-3,3-dimethylbutan-1-ol, a chiral lipophilic linker.

Mechanism: The reaction utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (TsDPEN). The "neopentyl" tail of the substrate interacts with the catalyst's chiral pocket, enhancing enantiomeric excess (ee) via steric differentiation between the phenyl ring and the bulky alkyl chain.

Protocol: Ru-Catalyzed Asymmetric Reduction

Reagents:

-

Substrate: 3,3-Dimethyl-1-phenylbutan-1-one (1.0 equiv)[1][2]

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mix)

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst (0.5 mol%) in degassed MeOH. Stir for 10 minutes under Argon to ensure active species formation.

-

Substrate Addition: Add 3,3-Dimethyl-1-phenylbutan-1-one (10 mmol) to the reaction vessel.

-

Hydrogen Donor Addition: Slowly inject the Formic acid/TEA mixture (2.0 equiv relative to ketone) via syringe. Caution: Exothermic reaction; maintain temperature at 25°C.

-

Reaction Monitoring: Stir the mixture at 28°C. Monitor via HPLC (Chiralcel OD-H column, 95:5 Hexane/iPrOH) every 2 hours. Full conversion is typically observed within 8–12 hours.

-

Quench & Workup: Dilute with water and extract with ethyl acetate (3x). Wash combined organics with saturated NaHCO

(to remove residual formic acid) and brine. -

Purification: Dry over Na

SO

Expected Results:

-

Yield: >92%

-

Enantiomeric Excess (ee): >96% (S-enantiomer dominant with (S,S)-ligand).

Application Module B: Stereoselective -Alkylation

Objective: Introducing a substituent at the C2 position. The bulky tert-butyl group at C3 directs the electrophile approach, favoring the formation of anti diastereomers.

Protocol: LDA-Mediated Alkylation

Reagents:

-

Base: Lithium Diisopropylamide (LDA) (1.1 equiv)

-

Electrophile: Methyl Iodide or Benzyl Bromide (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Enolate Formation: Cool a solution of LDA (freshly prepared) in THF to -78°C. Dropwise add the ketone substrate (dissolved in THF) over 15 minutes.

-

Equilibration: Stir at -78°C for 45 minutes to ensure complete deprotonation to the kinetic enolate. Note: The bulky t-butyl group favors the (E)-enolate geometry to minimize steric clash with the phenyl ring.

-

Electrophile Addition: Add the alkyl halide dropwise.

-

Controlled Warming: Allow the reaction to warm slowly to -20°C over 2 hours. Do not rush this step; rapid warming can lead to poly-alkylation.

-

Quench: Quench with saturated NH

Cl solution at -20°C. -

Isolation: Standard extraction and silica gel chromatography.

Data Summary & Troubleshooting

| Parameter | Standard Value | Troubleshooting / Optimization |

| Reaction Time (ATH) | 8–12 Hours | If slow, increase catalyst loading to 1 mol% or temperature to 35°C. |

| Enantioselectivity | >96% ee | If ee drops, ensure solvent is strictly anhydrous and temperature is stable. |

| Alkylation Yield | 75–85% | If O-alkylation is observed, switch solvent to Et2O or add HMPA (additive). |

| Solubility | High in organic solvents | Poor solubility in water; requires cosolvents for aqueous enzymatic protocols. |

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from 3,3-Dimethyl-1-phenylbutan-1-one, highlighting the steric control exerted by the tert-butyl group.

Figure 1: Divergent synthesis pathways utilizing the steric bulk of the neopentyl group to control stereochemistry.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6] Accounts of Chemical Research, 30(2), 97–102. Link

- Context: Establishes the foundational protocol for Ru-catalyzed reduction of hindered arom

-

Gladiali, S., & Alberico, E. (2006). Asymmetric Transfer Hydrogenation: Chiral Ligands and Applications. Chemical Society Reviews, 35, 226-252. Link

- Context: Reviews the specific efficacy of TsDPEN ligands with bulky substr

-

Modern Enolate Chemistry: From Preparation to Applications. (2016). In Wiley Online Library. Link

- Context: Provides the mechanistic basis for the diastereoselective alkylation of hindered ketone enol

Sources

- 1. 3,3-Dimethyl-1-phenylbutan-1-one | C12H16O | CID 10866868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 31366-07-1: 3,3-dimethyl-1-phenylbutan-1-one [cymitquimica.com]

- 3. 3,3-dimethyl-1-phenylbutan-1-one | 31366-07-1 [chemicalbook.com]

- 4. 31366-07-1|3,3-Dimethyl-1-phenylbutan-1-one|BLD Pharm [bldpharm.com]

- 5. 3,3-dimethyl-1-phenylbutan-1-one CAS#: 31366-07-1 [m.chemicalbook.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

Application Notes & Protocols for the Characterization of 3,3-Dimethyl-1-phenylbutan-1-one

For: Researchers, scientists, and drug development professionals.

Introduction: A Structural Elucidation Strategy

3,3-Dimethyl-1-phenylbutan-1-one, an aromatic ketone, presents a unique analytical challenge due to its combination of a bulky tert-butyl group and a phenyl ketone moiety. A comprehensive characterization of this molecule is paramount for its use in research and development, particularly in ensuring purity, confirming identity, and understanding its stability. This guide eschews a rigid, one-size-fits-all template. Instead, it presents a holistic and logical workflow, beginning with non-destructive, structure-confirming techniques and progressing to separative and quantitative methods. Each protocol is designed to be self-validating, providing not just the procedural steps but the scientific rationale and expected outcomes, empowering the researcher to interpret results with confidence.

The molecular structure, with its distinct chemical environments—a phenyl ring, a carbonyl group, a methylene bridge, and a tert-butyl group—lends itself to a multi-technique approach for unambiguous characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.25 g/mol | [1] |

| IUPAC Name | 3,3-dimethyl-1-phenylbutan-1-one | [1] |

| Boiling Point | 247.3°C at 760 mmHg | [2] |

| Physical Form | Liquid | [3] |

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework. For 3,3-Dimethyl-1-phenylbutan-1-one, both ¹H and ¹³C NMR are indispensable.

Causality in Experimental Design:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice.[4] It is chemically inert, has a moderate polarity capable of dissolving the analyte, and its residual proton signal at 7.26 ppm provides a convenient internal reference.[4]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in ~0.6 mL of solvent is optimal to achieve a good signal-to-noise ratio without causing line broadening due to excessive concentration.[2][5] For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) is required to obtain a spectrum in a reasonable timeframe.[2]

-

Internal Standard: Tetramethylsilane (TMS) is added as the internal standard because it is chemically inert, volatile (easily removed), and its 12 equivalent protons produce a single, sharp signal at 0 ppm, which does not overlap with most organic compound signals.

Protocol 1.1: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Accurately weigh 10-20 mg (for ¹H) or 50-75 mg (for ¹³C) of 3,3-Dimethyl-1-phenylbutan-1-one into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add one drop of a TMS solution in CDCl₃.

-

Agitate the vial gently until the sample is fully dissolved.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter. The final sample depth should be around 4-5 cm.[6]

-

Cap the NMR tube and wipe the exterior with a lint-free tissue.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 8-16.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024-4096 (signal averaging is required due to the low natural abundance of ¹³C).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm or the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[7]

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Expected Results & Validation:

The structure of 3,3-Dimethyl-1-phenylbutan-1-one predicts a specific set of signals. The appearance of these signals at their expected chemical shifts and with the correct integration and multiplicity validates the compound's identity.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.95 | Doublet | 2H | Protons ortho to C=O |

| ~7.55 | Triplet | 1H | Proton para to C=O | |

| ~7.45 | Triplet | 2H | Protons meta to C=O | |

| Methylene Protons | ~2.95 | Singlet | 2H | -CH₂- |

| tert-Butyl Protons | ~1.05 | Singlet | 9H | -C(CH₃)₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~200 | C=O |

| Aromatic Carbons | ~137 | C (quaternary, attached to C=O) |

| ~133 | CH (para) | |

| ~128.5 | CH (meta) | |

| ~128.0 | CH (ortho) | |

| Methylene Carbon | ~52 | -CH₂- |

| Quaternary Carbon | ~31 | -C(CH₃)₃ |

| tert-Butyl Carbons | ~29 | -C(CH₃)₃ |

Section 2: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both identification and quantification.

Causality in Experimental Design:

-

Ionization Method: Electron Ionization (EI) is used because it imparts sufficient energy to the molecule to cause reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum.

-

Fragmentation Pathways: Aromatic ketones undergo predictable fragmentation. The primary cleavages for 3,3-Dimethyl-1-phenylbutan-1-one are α-cleavage and McLafferty rearrangement, though the latter is not possible here due to the lack of a γ-hydrogen. The most likely fragmentations are α-cleavage at the C-C bond adjacent to the carbonyl.[8][9]

Protocol 2.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is designed for purity assessment and confirmation of identity.

-

Sample Preparation:

-

Prepare a stock solution of 1 mg/mL of 3,3-Dimethyl-1-phenylbutan-1-one in a high-purity volatile solvent like dichloromethane or ethyl acetate.

-

Perform a serial dilution to create a working solution of approximately 10 µg/mL. Overly concentrated samples can overwhelm the detector.[10]

-

-

Instrument Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating compounds based on boiling point.[11]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode (for trace analysis) or a 50:1 split (for purity).

-

Oven Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase at 15°C/min to 280°C.

-

Hold: Maintain 280°C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3-4 minutes to prevent the solvent peak from saturating the detector.[10]

-

-

Expected Results & Validation:

The GC chromatogram should show a single, sharp peak, confirming the sample's purity. The mass spectrum of this peak should exhibit the predicted molecular ion and fragmentation pattern.

| m/z (mass-to-charge) | Predicted Identity | Rationale |

| 176 | [M]⁺ (Molecular Ion) | Corresponds to the molecular weight of C₁₂H₁₆O. |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | Base Peak. Result of α-cleavage and loss of the stable tert-butyl radical (•C(CH₃)₃, mass 57). This is a highly resonance-stabilized cation.[13] |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of carbon monoxide (CO, mass 28) from the benzoyl cation (m/z 105). |

| 57 | [C(CH₃)₃]⁺ (tert-Butyl cation) | A stable tertiary carbocation, may be observed from the other fragmentation possibility. |

Section 3: High-Performance Liquid Chromatography (HPLC) - Purity and Quantification

HPLC is the premier technique for assessing the purity of non-volatile or thermally unstable compounds and for accurate quantification. For 3,3-Dimethyl-1-phenylbutan-1-one, a reversed-phase method is most appropriate.

Causality in Experimental Design:

-

Mode Selection: Reversed-phase HPLC (RP-HPLC) is chosen because the analyte is relatively non-polar.[14] The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[15]

-

Stationary Phase: A C18 or C8 column is the standard choice for non-polar compounds, providing excellent retention and resolution through hydrophobic interactions.[16]

-

Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile or methanol is used. Acetonitrile is often preferred due to its lower viscosity and better UV transparency at low wavelengths.[3] The ratio is adjusted to achieve an optimal retention time (typically 3-10 minutes). A higher percentage of organic solvent will decrease the retention time.

-

Detector: A UV detector is selected because the phenyl ketone moiety contains a chromophore that strongly absorbs UV light.[17]

Protocol 3.1: RP-HPLC Purity Analysis

-

Sample and Mobile Phase Preparation:

-

Mobile Phase A: HPLC-grade water.

-

Mobile Phase B: HPLC-grade acetonitrile.

-

Filter both mobile phases through a 0.45 µm membrane filter and degas using sonication or vacuum.

-

Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) to ensure sample solubility and good peak shape.

-

Sample Preparation: Prepare a stock solution of 1 mg/mL in the diluent. Dilute to a working concentration of ~0.1 mg/mL.

-

-

Instrument Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 70% Acetonitrile / 30% Water. (Note: This may require optimization. Start with a gradient run to find the optimal isocratic condition).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detector Wavelength: 245 nm.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Expected Results & Validation:

A pure sample should yield a single major peak with a stable retention time. The presence of other peaks would indicate impurities. For quantitative analysis, a calibration curve would be constructed using standards of known concentration to validate linearity and determine the concentration of the analyte in unknown samples.

Section 4: Spectroscopic Confirmation - FTIR and UV-Vis

These spectroscopic techniques provide rapid confirmation of key functional groups and electronic systems within the molecule.

Protocol 4.1: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

-

Causality: The C=O bond in the ketone and the C-H bonds of the aromatic and aliphatic parts of the molecule will produce strong, characteristic absorption bands. The conjugation of the carbonyl group with the phenyl ring is known to lower the stretching frequency of the C=O bond compared to a simple aliphatic ketone.[18][19]

-

Methodology:

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with isopropanol.

-

Acquire a background spectrum.

-

Place one to two drops of the neat liquid sample onto the ATR crystal.

-

Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Clean the crystal thoroughly after analysis.

-

-

Expected Absorptions:

-

~3060 cm⁻¹: Aromatic C-H stretch.

-

~2960 cm⁻¹: Aliphatic C-H stretch (from -CH₂- and -C(CH₃)₃).

-

~1685 cm⁻¹: A strong, sharp peak characteristic of an aromatic ketone C=O stretch.[20]

-

~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

Protocol 4.2: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated electronic systems (chromophores) in a molecule.[21]

-

Causality: The benzoyl group (C₆H₅-C=O) in the molecule is a chromophore that undergoes π → π* and n → π* electronic transitions upon absorption of UV radiation.[22]

-

Methodology:

-

Select a UV-transparent solvent, such as ethanol or hexane.

-

Prepare a dilute solution of the compound (e.g., 0.01 mg/mL). The concentration may need adjustment to ensure the absorbance is within the detector's linear range (0.1 - 1.0 AU).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Acquire the absorption spectrum from approximately 200 nm to 400 nm.

-

-

Expected Absorptions (in Ethanol):

-

λ_max ≈ 245 nm: A strong absorption corresponding to the π → π* transition of the conjugated system.

-

λ_max ≈ 320 nm: A weak absorption corresponding to the "forbidden" n → π* transition of the carbonyl group.[22]

-

Conclusion

The application of this multi-technique workflow provides a robust and cross-validating characterization of 3,3-Dimethyl-1-phenylbutan-1-one. NMR spectroscopy serves as the primary tool for definitive structural confirmation. GC-MS and HPLC offer orthogonal methods for purity assessment, with MS providing crucial molecular weight and fragmentation data. Finally, FTIR and UV-Vis spectroscopy offer rapid and reliable confirmation of the key functional groups and electronic structure. By understanding the scientific principles behind each technique and protocol, researchers can confidently establish the identity, purity, and quality of this compound for its intended application.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10866868, 3,3-Dimethyl-1-phenylbutan-1-one. Retrieved February 14, 2026 from [Link].

-

PharmaGuru (2025). HPLC Method for Nonpolar Molecules: How To Develop. Retrieved February 14, 2026 from [Link].

-

Welch Materials (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved February 14, 2026 from [Link].

-

University of California, Riverside (n.d.). NMR Sample Preparation. Retrieved February 14, 2026 from [Link].

-

LCGC International (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved February 14, 2026 from [Link].

-

Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 14, 2026 from [Link].

-

University College London (n.d.). Sample Preparation. Retrieved February 14, 2026 from [Link].

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved February 14, 2026 from [Link].

-

Veeprho (2025). Exploring the Different Mobile Phases in HPLC. Retrieved February 14, 2026 from [Link].

-

Bruker (n.d.). NMR Sample Preparation. Retrieved February 14, 2026 from [Link].

-

ALWSCI (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved February 14, 2026 from [Link].

-

Chemistry LibreTexts (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved February 14, 2026 from [Link].

-

NC State University Libraries (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved February 14, 2026 from [Link].

-

Pharma Knowledge Forum (2024). How to Develop HPLC Method for Nonpolar Compounds. Retrieved February 14, 2026 from [Link].

-

University of Calgary (n.d.). IR: ketones. Retrieved February 14, 2026 from [Link].

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved February 14, 2026 from [Link].

-

Michigan State University Department of Chemistry (n.d.). UV-Visible Spectroscopy. Retrieved February 14, 2026 from [Link].

-

eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 14, 2026 from [Link].

-

Asian Journal of Pharmaceutical Research (2018). Steps involved in HPLC Method Development. Retrieved February 14, 2026 from [Link].

-

Problems in Chemistry (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. Retrieved February 14, 2026 from [Link].

-

Chemistry LibreTexts (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 14, 2026 from [Link].

-

Chemistry Steps (n.d.). Interpreting IR Spectra. Retrieved February 14, 2026 from [Link].

-

Aluminum Chemist (2021). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols [Video]. YouTube. Retrieved February 14, 2026 from [Link].

-

Chad's Prep (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved February 14, 2026 from [Link].

-

Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 14, 2026 from [Link].

-

University of Calgary (n.d.). IR: carbonyl compounds. Retrieved February 14, 2026 from [Link].

-

University of Warsaw (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved February 14, 2026 from [Link].

-

Wikipedia (2024). Ultraviolet–visible spectroscopy. Retrieved February 14, 2026 from [Link].

-

ACS Publications (2020). Determination of Carbonyl Functional Groups in Heavy Oil Using Infrared Spectroscopy. Energy & Fuels. Retrieved February 14, 2026 from [Link].

-

Pharma's Almanac (2024). Navigating HPLC Method Development: Tips for Success. Retrieved February 14, 2026 from [Link].

-

All 'Bout Chemistry (2021). Concept of Chromophore in UV-VISIBLE Spectroscopy [Video]. YouTube. Retrieved February 14, 2026 from [Link].

-

ResearchGate (n.d.). Basic Parameters for GC/MS Analysis. Retrieved February 14, 2026 from [Link].

-

ResearchGate (2015). Chromophore- An Utility in UV Spectrophotometer. Retrieved February 14, 2026 from [Link].

-

Suhartati, T. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Science & Technology. Retrieved February 14, 2026 from [Link].

-

LCGC International (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved February 14, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10866868, 3,3-Dimethyl-1-phenylbutan-1-one. Retrieved February 14, 2026 from [Link].

-

Agilent (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Retrieved February 14, 2026 from [Link].

-

Chemistry LibreTexts (2022). 2.5E: GC Parameters. Retrieved February 14, 2026 from [Link].

-

PMC (2018). Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling. Retrieved February 14, 2026 from [Link].

-

The Royal Society of Chemistry (2021). SUPPORTING INFORMATION. Retrieved February 14, 2026 from [Link].

-

MDPI (2019). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. Retrieved February 14, 2026 from [Link].

-

Polymer Solutions (n.d.). Headspace Gas Chromatography is used to identify and quantify volatile organic compounds (VOC's) present in samples. Retrieved February 14, 2026 from [Link].

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. welch-us.com [welch-us.com]

- 4. organomation.com [organomation.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. sites.bu.edu [sites.bu.edu]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 15. veeprho.com [veeprho.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. asianjpr.com [asianjpr.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. researchgate.net [researchgate.net]

- 22. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

Application Note: Mass Spectrometry Fragmentation Analysis of 3,3-Dimethyl-1-phenylbutan-1-one

This Application Note provides a comprehensive guide to the mass spectrometry fragmentation pattern of 3,3-Dimethyl-1-phenylbutan-1-one (also known as neopentyl phenyl ketone). It is designed for researchers in medicinal chemistry and analytical toxicology who require precise structural elucidation of sterically hindered aromatic ketones.

Abstract

This protocol details the Electron Ionization (EI) mass spectral characterization of 3,3-Dimethyl-1-phenylbutan-1-one. Unlike simple linear alkyl phenyl ketones, this compound features a sterically bulky tert-butyl group beta to the carbonyl. The fragmentation pattern is dominated by competitive pathways:

Introduction & Mechanistic Principles

In drug development, phenyl ketones often serve as key intermediates or pharmacophores. 3,3-Dimethyl-1-phenylbutan-1-one presents a unique structural case study due to its neopentyl side chain.

Structural Logic

-

Aromatic Anchor: The phenyl ring stabilizes positive charge, making

-cleavage highly favorable. -

Steric Bulk: The quaternary

-carbon (part of the tert-butyl group) influences bond lability. -

Gamma-Hydrogens: The presence of nine equivalent

-hydrogens on the tert-butyl group makes the McLafferty rearrangement statistically and energetically favorable, despite the steric hindrance.

Key Fragmentation Pathways[1][2][3]

-

-Cleavage: Direct scission of the C(carbonyl)–C(

-

McLafferty Rearrangement: A site-specific rearrangement involving the transfer of a

-hydrogen to the carbonyl oxygen, followed by -

Inductive Cleavage: Formation of stable alkyl carbocations (e.g., tert-butyl cation).

Experimental Protocol

Sample Preparation

Objective: Prepare a solution suitable for GC-MS analysis without saturating the detector.

-

Solvent Selection: Use HPLC-grade Dichloromethane (DCM) or Methanol (MeOH). DCM is preferred for solubility of aromatic ketones.

-

Stock Solution: Weigh 1.0 mg of 3,3-Dimethyl-1-phenylbutan-1-one into a 1.5 mL vial. Dissolve in 1.0 mL of solvent to create a 1000 ppm stock.

-

Working Standard: Dilute 10

L of stock into 990-

Note: A concentration of 1-10 ppm is optimal for standard EI sources to avoid "spectral skewing."

-

GC-MS Instrument Parameters

System: Agilent 7890/5977 (or equivalent).

| Parameter | Setting | Rationale |